benzenesulfonic acid;2-ethenyl-2-hydroxy-3,4-dihydro-1H-2-benzosiline
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Overview
Description
Benzenesulfonic acid;2-ethenyl-2-hydroxy-3,4-dihydro-1H-2-benzosiline is a complex organic compound that combines the properties of benzenesulfonic acid and a benzene derivative with a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation process uses concentrated sulfuric acid to introduce the sulfonic acid group into the benzene ring . The subsequent steps involve the addition of the silicon-containing group under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of benzenesulfonic acid;2-ethenyl-2-hydroxy-3,4-dihydro-1H-2-benzosiline may involve large-scale sulfonation reactors where benzene is treated with sulfuric acid. The silicon-containing group is then introduced using specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;2-ethenyl-2-hydroxy-3,4-dihydro-1H-2-benzosiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often use reagents like sodium hydroxide or other bases to facilitate the exchange of functional groups.
Major Products
The major products of these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonic acid;2-ethenyl-2-hydroxy-3,4-dihydro-1H-2-benzosiline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;2-ethenyl-2-hydroxy-3,4-dihydro-1H-2-benzosiline involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in proteins, affecting their function. The silicon-containing moiety may also play a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the silicon-containing group.
p-Toluenesulfonic acid: Another sulfonic acid derivative with a methyl group instead of the silicon-containing moiety.
Sulfanilic acid: Contains both sulfonic acid and amino groups, used in dye production and as a reagent in chemical synthesis.
Uniqueness
Benzenesulfonic acid;2-ethenyl-2-hydroxy-3,4-dihydro-1H-2-benzosiline is unique due to the presence of the silicon-containing group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional sulfonic acids may not be suitable .
Properties
CAS No. |
62381-54-8 |
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Molecular Formula |
C17H20O4SSi |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
benzenesulfonic acid;2-ethenyl-2-hydroxy-3,4-dihydro-1H-2-benzosiline |
InChI |
InChI=1S/C11H14OSi.C6H6O3S/c1-2-13(12)8-7-10-5-3-4-6-11(10)9-13;7-10(8,9)6-4-2-1-3-5-6/h2-6,12H,1,7-9H2;1-5H,(H,7,8,9) |
InChI Key |
BVIIUTBRFMPQIU-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]1(CCC2=CC=CC=C2C1)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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